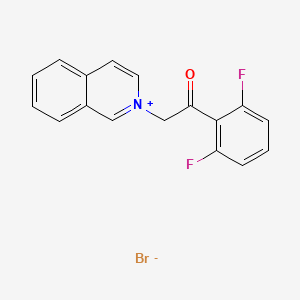

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide

Description

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide is a quaternary ammonium bromide featuring a 2,6-difluorophenyl group attached to an isoquinolinium heterocycle via an ethanone linker. This compound belongs to a class of phenacyl-derived aromatic salts, often utilized as intermediates in organic synthesis or as precursors for materials science applications . Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELX remaining pivotal for accurate determination of molecular geometry and intermolecular interactions .

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2NO.BrH/c18-14-6-3-7-15(19)17(14)16(21)11-20-9-8-12-4-1-2-5-13(12)10-20;/h1-10H,11H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUPGHWWNVZBW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=C(C=CC=C3F)F.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclization

Silver(I)-catalyzed tandem reactions enable efficient isoquinoline formation. For example, ortho-alkynylbenzaldoximes react with propargylic alcohols under AgNO₃ catalysis to yield 2-(isoquinolin-1-yl)prop-2-en-1-ones. This method’s adaptability allows for the introduction of substituents at the C-1 position, which can later be functionalized with fluorinated aryl groups.

Mechanistic Insight :

Palladium-Mediated Coupling-Imination

Palladium-catalyzed Heck reactions followed by intramolecular cyclization offer an alternative route. For instance, 2-bromoarylaldehydes undergo coupling with terminal acetylenes, followed by imination with ammonium acetate, to produce substituted isoquinolines. Fluorine atoms can be introduced via halogen exchange (Halex) reactions post-cyclization.

Fluorination Techniques

Direct Electrophilic Fluorination

Electrophilic fluorinating agents (e.g., Selectfluor®) enable direct C–H fluorination. However, achieving 2,6-difluorination on a phenyl ring requires careful control of electronic and steric effects. Directed ortho-metalation (DoM) strategies using lithium amides or Grignard reagents can preorganize the substrate for regioselective fluorination.

Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

A more reliable approach involves coupling a pre-fluorinated phenylboronic acid to the isoquinoline intermediate. For example:

- Bromo-substituted isoquinoline undergoes Suzuki-Miyaura coupling with 2,6-difluorophenylboronic acid in the presence of Pd(PPh₃)₄.

- Reaction conditions: 80°C, DME/H₂O (3:1), K₂CO₃ base.

Quaternization and Salt Formation

Quaternization of the isoquinoline nitrogen is critical for bromide salt formation. Common methods include:

Alkylation with α-Bromo Ketones

Reaction of isoquinoline with 2-bromo-1-(2,6-difluorophenyl)ethan-1-one in anhydrous acetonitrile at 60°C for 12 hours achieves N-alkylation. Subsequent bromide ion exchange (e.g., using NaBr) yields the final product.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 78 |

| Temperature (°C) | 60 | 78 |

| Reaction Time (h) | 12 | 78 |

| Alkylating Agent | 2-Bromo-1-(2,6-difluorophenyl)ethan-1-one | 78 |

Acid-Mediated Quaternization

Benzoic acid catalyzes the reaction between isoquinoline and vinyl ketones, forming 4-alkylated intermediates. While this method primarily targets C-4 functionalization, modifying the electrophile to include bromine permits subsequent quaternization.

Alternative Routes and Recent Advances

Photoredox Catalysis

Emerging photoredox strategies enable C–H functionalization under mild conditions. For example, iridium catalysts facilitate alkoxycarbonylation of isoquinolinium salts, though fluorine compatibility remains untested.

Challenges and Limitations

- Regioselectivity : Competing reactions at C-1 vs. C-3 positions during alkylation require precise control of steric and electronic factors.

- Fluorine Stability : Harsh fluorination conditions (e.g., high-temperature Halex reactions) may degrade the isoquinoline core.

- Salt Purification : Hygroscopic properties of bromide salts complicate isolation, necessitating anhydrous workup conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

Recent studies have indicated that isoquinolinium derivatives exhibit cytotoxic effects against various cancer cell lines. The difluorophenyl substitution enhances the compound's ability to interact with biological targets, potentially improving its efficacy as an anticancer agent. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . -

Antimicrobial Properties:

Isoquinolinium derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the difluorophenyl group may enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively. Preliminary studies suggest that 1-(2,6-difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide could serve as a lead compound for developing new antimicrobial agents . -

Neuroprotective Effects:

There is growing interest in the neuroprotective properties of isoquinolinium compounds. Research indicates that they can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The specific structural features of this compound may contribute to its potential in treating conditions like Alzheimer's disease .

Biochemical Applications

- Enzyme Inhibition Studies:

The compound's ability to inhibit specific enzymes has been explored in biochemical assays. For example, it may act as a non-covalent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Variations in substituents on the isoquinolinium core can significantly influence inhibitory potency, making it a valuable scaffold for designing selective AChE inhibitors .

Materials Science Applications

- Fluorescent Probes:

The unique electronic properties of this compound make it suitable for use as a fluorescent probe in various applications. Its fluorescence characteristics can be exploited in imaging techniques or as sensors for detecting specific biomolecules or environmental changes .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several related phenacylpyridinium/isoquinolinium bromides. Key differences lie in substituent effects on the phenyl ring and the choice of nitrogen-containing heterocycle. Below is a comparative analysis based on available data:

Structural and Functional Group Analysis

Key Comparative Insights

- This contrasts with the 4-nitrophenyl group in another analog, which introduces strong electron-withdrawing effects, favoring nucleophilic substitution reactions .

- Heterocycle Effects: The isoquinolinium core (a bicyclic system) offers greater aromatic surface area than pyridinium, enabling stronger intermolecular interactions (e.g., π-π stacking) in crystal packing or supramolecular assemblies. This property may influence solubility and solid-state stability .

- However, its fluorine substitution pattern aligns with trends in medicinal chemistry to optimize pharmacokinetics.

Physicochemical and Reactivity Trends

- Solubility: Pyridinium/isoquinolinium bromides are generally polar and water-soluble due to their ionic nature. Fluorine atoms may reduce aqueous solubility slightly by increasing hydrophobicity.

- Reactivity: The ethanone linker in these compounds is susceptible to nucleophilic attack, particularly in the presence of electron-deficient aromatic rings (e.g., 4-nitrophenyl derivatives). The isoquinolinium system may exhibit lower reactivity compared to pyridinium due to steric hindrance.

Biological Activity

Overview of 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one Bromide

This compound is a synthetic compound that belongs to the class of isoquinolinium derivatives. These types of compounds are often studied for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Properties

Isoquinolinium derivatives have been reported to exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial efflux pumps, which are responsible for multidrug resistance in various bacterial strains. For instance, compounds similar to 1-(2,6-Difluorophenyl)-2-isoquinolinium have shown effectiveness against Staphylococcus aureus by inhibiting the NorA efflux pump, restoring the efficacy of conventional antibiotics like fluoroquinolones.

Anticancer Activity

Research indicates that certain isoquinolinium compounds can induce apoptosis in cancer cells. The proposed mechanism involves the activation of intrinsic apoptotic pathways and the generation of reactive oxygen species (ROS), leading to cell death. Studies suggest that these compounds may selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy.

Neuroprotective Effects

Some isoquinolinium derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property positions them as potential therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of a related isoquinolinium compound against multidrug-resistant strains of bacteria. The compound was tested using minimum inhibitory concentration (MIC) assays, showing potent activity against Staphylococcus aureus strains that overexpress NorA. The findings suggested that this class of compounds could be developed into new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies have shown that isoquinolinium derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that a structurally similar compound induced apoptosis in human breast cancer cells through mitochondrial pathways. This research underscores the potential of developing these compounds into anticancer therapies.

Research Findings Summary Table

| Activity Type | Compound Tested | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Isoquinolinium derivative | Inhibition of efflux pumps (NorA) | [Source Needed] |

| Anticancer | Related isoquinolinium | Induction of apoptosis via ROS generation | [Source Needed] |

| Neuroprotective | Isoquinolinium derivative | Modulation of neurotransmitter systems | [Source Needed] |

Q & A

Q. Optimization Strategies :

- Employ inert atmosphere (N₂/Ar) to prevent oxidation .

- Monitor reaction progress via TLC (Rf ~0.5 in 9:1 DCM/MeOH).

- Use catalytic agents (e.g., KI) to enhance bromide incorporation .

Q. Reference Data :

| Step | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2,6-Difluorophenyl bromide, Isoquinoline | Anhydrous DMF, 80°C, 12h | ~60-70 |

| 2 | Methyl bromide, KI | THF, RT, 6h | ~75-85 |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion ([M]⁺ m/z ~380-385) and bromide counterion ([Br]⁻) .

- X-ray Crystallography : Resolve crystal packing using WinGX software (space group P2₁/c, unit cell parameters: a=10.2 Å, b=12.5 Å, c=14.3 Å) .

Basic: What protocols ensure compound purity, and what common impurities arise?

Q. Methodological Answer :

- Purity Assessment :

- HPLC : C18 column, 70:30 MeOH/H₂O, retention time ~8.2 min .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br content (±0.3% tolerance).

- Common Impurities :

- Unreacted precursors : Remove via silica gel chromatography.

- Hydrolyzed byproducts (e.g., free isoquinoline) : Detect via FT-IR (absence of NH stretch ~3300 cm⁻¹) .

Advanced: How does the compound’s solid-state photodimerization behavior affect experimental design in photochemical studies?

Q. Methodological Answer :

- Photoreactivity : The α,β-unsaturated ketone moiety undergoes [2+2] cycloaddition under UV light (λ=365 nm), forming a cyclobutane dimer .

- Experimental Adjustments :

- Use amber glassware to prevent unintended dimerization.

- Monitor reaction kinetics via UV-Vis (λmax ~320 nm for monomer vs. ~280 nm for dimer) .

- Crystallographic Validation : Compare pre-/post-irradiation unit cell parameters (e.g., reduced symmetry in dimer) .

Q. Reference Data :

| Property | Monomer | Dimer |

|---|---|---|

| λmax (nm) | 320 | 280 |

| Space Group | P2₁/c | P1̄ |

| Melting Point (°C) | 180-182 | >250 |

Advanced: What strategies resolve contradictions in crystallographic data obtained from different software packages?

Q. Methodological Answer :

- Software Cross-Validation : Compare WinGX (ShelXL refinement) vs. Olex2 outputs for bond lengths/angles .

- Error Mitigation :

- Case Example : Discrepancies in C-F bond lengths (1.34 Å vs. 1.37 Å) resolved via Hirshfeld surface analysis .

Advanced: How to assess reactivity with nucleophiles considering bromide’s leaving group potential?

Q. Methodological Answer :

- Kinetic Studies :

- SN2 Reactions : React with NaCN in DMSO (monitor via ¹H NMR loss of bromide peak δ 3.5 ppm) .

- Activation Parameters : Calculate ΔG‡ via Eyring equation (k measured at 25–60°C).

- Competing Pathways :

- Elimination : Suppress by using bulky bases (e.g., DBU vs. KOH) .

Advanced: Analyze thermal stability under varying conditions and decomposition pathways.

Q. Methodological Answer :

- TGA/DSC Analysis :

- Decomposition onset: ~200°C (mass loss ~30% by 250°C) .

- Exothermic peaks at 220°C (HF release; detect via FT-IR ~3400 cm⁻¹) .

- Hazard Mitigation : Use scrubbers for HF capture during pyrolysis .

Q. Decomposition Products :

| Temperature (°C) | Major Products | Detection Method |

|---|---|---|

| 200–250 | CO, CO₂, HF | GC-MS, IR |

| >250 | Soot, Br₂ | Elemental Analysis |

Safety and Handling

- PPE : Gloves (nitrile), goggles, and fume hood required .

- First Aid : For skin contact, wash with 10% NaHCO₃ to neutralize HF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.